molecular formula C9H18O3Si B6317112 Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 33606-83-6

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Cat. No.: B6317112
CAS No.: 33606-83-6
M. Wt: 202.32 g/mol
InChI Key: TYQSGJQIXZTWHI-FPLPWBNLSA-N
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Description

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate (CAS 13257-83-5) is an α,β-unsaturated ester with a trimethylsilyloxy (TMSO) substituent at the β-position. Its molecular formula is C₉H₁₈O₃Si, with a molar mass of 202.32 g/mol . The Z-configuration of the double bond ensures geometric isomerism, influencing its reactivity and intermolecular interactions. The TMSO group, a bulky silyl ether, imparts unique steric and electronic properties, making this compound valuable in organic synthesis, particularly in Diels-Alder reactions and as a precursor for functionalized intermediates .

Properties

IUPAC Name

ethyl (Z)-3-trimethylsilyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSGJQIXZTWHI-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group protecting the hydroxyl group during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s ester group can undergo hydrolysis, releasing the active butenoate moiety, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate 13257-83-5 C₉H₁₈O₃Si 202.32 Trimethylsilyloxy (TMSO)
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate 36277-32-4 C₁₀H₁₇NO₃ 199.25 Morpholine ring
Ethyl (2Z)-3-(carbamoylamino)but-2-enoate 5435-44-9 C₇H₁₂N₂O₃ 172.18 Carbamoylamino (ureido) group
Ethyl crotonate 623-70-1 C₆H₁₀O₂ 114.14 Unsubstituted but-2-enoate

Key Observations:

Trimethylsilyloxy vs. Morpholine (CAS 36277-32-4): The TMSO group in the target compound is electron-donating and sterically bulky, which stabilizes transition states in cycloaddition reactions .

Carbamoylamino Substituent (CAS 5435-44-9): The carbamoylamino group (-NH-C(O)-NH₂) enables hydrogen bonding due to its NH protons, facilitating crystal packing and interactions with biological targets . This contrasts with the TMSO group, which lacks hydrogen-bonding capacity but offers steric protection against nucleophilic attack.

Unsubstituted Ethyl Crotonate (CAS 623-70-1):

  • The absence of substituents results in lower molecular weight and simpler reactivity , making it a baseline for comparing steric and electronic effects. Ethyl crotonate undergoes typical α,β-unsaturated ester reactions (e.g., Michael additions) but lacks the regioselectivity modulation seen in TMSO-substituted analogues .

Table 2: Reactivity Trends in Diels-Alder Reactions

Compound Diels-Alder Reactivity Major Product Stability Key Reference
This compound High (TMSO stabilizes transition state) Moderate (steric hindrance)
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate Moderate (polar group slows dienophile) High (morpholine enhances solubility)
Ethyl crotonate Low (unsubstituted) Low (no stabilization)

Key Insights:

  • The TMSO group enhances electron density at the β-carbon, accelerating Diels-Alder reactions compared to unsubstituted ethyl crotonate .
  • Morpholine-substituted analogues show reduced reactivity due to competing resonance effects but form stable crystalline products, as noted in hydrogen-bonding studies .

Physicochemical Properties

Solubility and Stability:

  • This compound: Hydrophobic (logP ~2.8) due to the TMSO group; stable under anhydrous conditions but hydrolyzes in acidic/alkaline media .
  • Ethyl (2Z)-3-(carbamoylamino)but-2-enoate: Higher water solubility (logP ~1.2) due to hydrogen-bonding capability; prone to hydrolysis at the ureido group .

Biological Activity

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate, commonly referred to as crotyl trimethylsilyl ether (CTSE), is an organic compound with significant potential in various biochemical applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

CTSE has the molecular formula C₉H₁₈O₃Si and a molecular weight of 202.32 g/mol. It is characterized by a unique structural arrangement that includes a trimethylsilyloxy group attached to a butenoate moiety. The compound appears as a colorless liquid with a distinctive odor, making it suitable for various applications in organic synthesis and medicinal chemistry.

The primary mechanism of action for CTSE involves its role as a protected allylic alcohol. The trimethylsilyl ether group protects the allylic alcohol functionality from unwanted reactions while allowing controlled reactivity through deprotection methods. This capability enables selective utilization of the allylic position for desired transformations in organic synthesis.

Anti-inflammatory Effects

Compounds with similar functional groups have been reported to possess anti-inflammatory properties. For example, studies on sesquiterpene lactones show that they can inhibit pro-inflammatory cytokines such as TNF-α in monocytes, indicating a potential pathway for CTSE's therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological characteristics of CTSE compared to related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound C₉H₁₈O₃SiContains a trimethylsilyloxy groupPotential anticancer and anti-inflammatory properties
Ethyl 4-(trimethylsilyloxy)but-2-enoateC₉H₁₈O₃SiDifferent position of the double bondNot extensively studied
Ethyl 3-hydroxybutanoateC₅H₁₀O₃Lacks silicon; serves as a simple esterKnown for metabolic functions
Trimethylsilyl allyl etherC₇H₁₈O₃SiSimilar protective group but different alkene structureLimited biological studies
Crotyl acetateC₆H₁₂O₂An acetate ester without siliconCommonly used in organic synthesis

Case Studies and Research Findings

While specific case studies focusing solely on CTSE are scarce, existing literature highlights its potential applications in organic synthesis and medicinal chemistry:

  • Synthetic Applications : CTSE serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective reactions makes it valuable in synthetic pathways.
  • Reactivity Studies : Interaction studies reveal that CTSE reacts selectively with nucleophiles and electrophiles due to its functional groups, which could be harnessed for targeted drug delivery systems.
  • Potential Therapeutic Uses : Given its structural attributes, CTSE may be explored further for its potential use in treating cancer and inflammatory conditions, paralleling findings from related compounds like parthenolide .

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